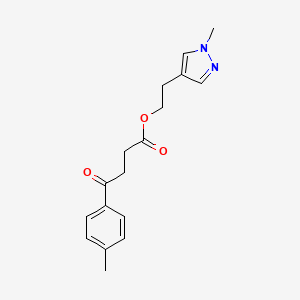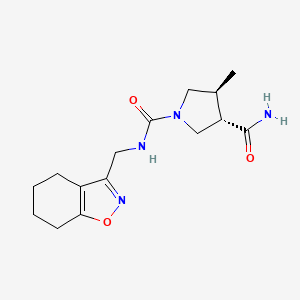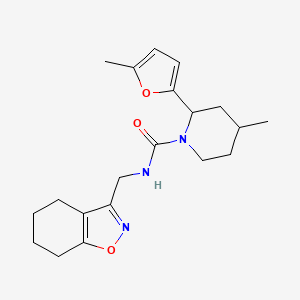
2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate is a synthetic organic compound that features a pyrazole ring and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-3,5-diketone can react with hydrazine hydrate under reflux conditions to form 1-methylpyrazole.
Esterification: The next step involves the esterification of 4-(4-methylphenyl)-4-oxobutanoic acid with 2-(1-methylpyrazol-4-yl)ethanol. This reaction can be catalyzed by an acid such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and phenyl rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the butanoate ester, converting it to an alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group. Hydrolysis under acidic or basic conditions can yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the pyrazole ring, which is a common motif in many pharmacologically active molecules. It could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methylpyrazol-4-yl)ethyl 4-oxobutanoate: Lacks the methylphenyl group, potentially altering its reactivity and biological activity.
4-(4-Methylphenyl)-4-oxobutanoic acid: Lacks the pyrazole ring, which may reduce its versatility in synthetic applications.
Uniqueness
The combination of the pyrazole ring and the butanoate ester in 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate provides a unique scaffold that can be tailored for specific applications in medicinal chemistry and materials science. Its structural features allow for diverse chemical modifications, enhancing its utility as a synthetic intermediate.
Eigenschaften
IUPAC Name |
2-(1-methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13-3-5-15(6-4-13)16(20)7-8-17(21)22-10-9-14-11-18-19(2)12-14/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDZXZMFJVRQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)-2-(4-propan-2-yloxyphenyl)ethyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B6967023.png)
![(2R)-5-oxo-N-[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B6967024.png)
![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B6967041.png)
![N-methyl-N-[1-(2-methyl-4-propan-2-ylpyrimidine-5-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B6967047.png)


![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6967068.png)
![4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B6967076.png)
![3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B6967082.png)
![2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole](/img/structure/B6967087.png)
![5-[[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6967089.png)
![3-[[1-(2-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]pyridine](/img/structure/B6967098.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylsulfanylpropanamide](/img/structure/B6967108.png)
![2-(1-Methylpyrazol-4-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6967115.png)
